molecular formula C11H6ClN B2880729 6-Chloronaphthalene-2-carbonitrile CAS No. 1261626-91-8

6-Chloronaphthalene-2-carbonitrile

Cat. No.: B2880729
CAS No.: 1261626-91-8
M. Wt: 187.63
InChI Key: VIJMEUNAVBOWBY-UHFFFAOYSA-N
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Description

6-Chloronaphthalene-2-carbonitrile is an aromatic nitrile compound characterized by a naphthalene ring substituted with a chlorine atom at the 6-position and a nitrile group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Sandmeyer reaction, where a diazonium salt is formed from an amine precursor and then reacted with copper(I) chloride to introduce the chlorine atom . The nitrile group can be introduced through a subsequent cyanation reaction using reagents such as copper(I) cyanide .

Industrial Production Methods

Industrial production of 6-Chloronaphthalene-2-carbonitrile often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Chloronaphthalene-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include various substituted naphthalenes, biaryl compounds, and other functionalized derivatives .

Scientific Research Applications

6-Chloronaphthalene-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of organic optoelectronic materials and as a precursor in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 6-Chloronaphthalene-2-carbonitrile depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    8-Chloronaphthalene-1-carbonitrile: Similar structure but with different substitution positions, leading to distinct chemical properties.

    4-Chloropyridine-2-carbonitrile: Contains a pyridine ring instead of a naphthalene ring, resulting in different reactivity and applications.

Uniqueness

6-Chloronaphthalene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in certain synthetic applications and research contexts where other compounds may not be as effective .

Properties

IUPAC Name

6-chloronaphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJMEUNAVBOWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261626-91-8
Record name 6-chloronaphthalene-2-carbonitrile
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